molecular formula C7H7ClN2O2 B1435101 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid CAS No. 1934407-26-7

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Cat. No. B1435101
CAS RN: 1934407-26-7
M. Wt: 186.59 g/mol
InChI Key: ZYYMZKOJCPTLBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid were not found in the search results, a related compound, pinacol boronic esters, has been reported to undergo catalytic protodeboronation utilizing a radical approach . This could potentially be a method for synthesizing similar compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reaction of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid and its derivatives with various reagents leads to the formation of novel heterocyclic compounds. These processes involve reactions with hydrazine, hydroxylamine, and anthranilic acid to afford corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Such synthetic pathways are pivotal for creating compounds with potential biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003); (Yassin, 2009).

Synthesis of Pyrazolidine Derivatives

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is used in the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives through intermolecular [3+2] cycloaddition reactions. These derivatives are synthesized stereo-selectively, demonstrating the utility of this acid in creating structurally complex and stereo-defined molecules. Such compounds are essential for the development of chemicals with specific biological or chemical properties (Liu et al., 2000).

Antibacterial and Antifungal Activities

Derivatives of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid have been explored for their antimicrobial and antifungal activities. By synthesizing and testing various derivatives, researchers have identified compounds with significant antibacterial and antifungal effects. This highlights the potential of these derivatives in contributing to the development of new antimicrobial agents (Bildirici et al., 2007).

Co-crystal Formation

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is involved in the formation of co-crystals with various carboxylic acids. These co-crystals are characterized by their unique structural properties and demonstrate the potential of this acid in materials science, particularly in the development of new solid forms with desirable physical and chemical properties (Rajam et al., 2018).

Development of Insecticides

Derivatives of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid serve as intermediates in the synthesis of new insecticides. These intermediates are critical for developing novel insecticidal compounds, highlighting the importance of this chemical in agricultural research and pest management strategies (Wen-bo, 2011).

properties

IUPAC Name

3-chloro-5,6-dimethylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMZKOJCPTLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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